molecular formula C10H14ClNOS B1369986 Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride CAS No. 219540-76-8

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

Cat. No. B1369986
M. Wt: 231.74 g/mol
InChI Key: SEVCWVIIKWIMCR-UHFFFAOYSA-N
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Description

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride (PTMHC-HCl) is a synthetic compound with a variety of potential applications in scientific research. It is a hydrochloride salt of the organic compound piperidin-4-yl(thiophen-2-yl)methanone, and is a member of the class of compounds known as piperidines. PTMHC-HCl has a molecular weight of 269.8 g/mol and a melting point of approximately 105-106°C. This compound has been studied for its potential applications in drug research, as well as for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride and its derivatives have been extensively studied for their synthesis and structural characteristics. For example, Zheng Rui (2010) explored the synthesis of this compound using Piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a yield of 62.4% (Zheng Rui, 2010). Additionally, C. S. Karthik et al. (2021) synthesized a derivative of this compound and conducted a detailed structural analysis using single crystal X-ray diffraction, revealing that the piperidine ring adopts a chair conformation (C. S. Karthik et al., 2021).

Enzyme Inhibitory Activity

  • Some derivatives of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride show significant enzyme inhibitory activities. A. Cetin et al. (2021) found that certain derivatives were effective inhibitors of acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with notable binding affinities (A. Cetin et al., 2021).

Antimicrobial Activity

  • Research indicates that derivatives of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride exhibit antimicrobial properties. L. Mallesha and K. Mohana (2014) synthesized oxime derivatives and found that they displayed good antimicrobial activity against various bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).

Anticancer Activity

  • Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride derivatives have been explored for their anticancer potential. K. Vinaya et al. (2011) synthesized derivatives that demonstrated antiproliferative activity against human leukemia cells (K. Vinaya et al., 2011). Similarly, Nazan Inceler et al. (2013) found that certain derivatives inhibited the growth of various human cancer cell lines, including Raji and HL60 cells (Nazan Inceler et al., 2013).

Industrial Applications

  • Apart from biomedical applications, Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride derivatives have industrial uses. Lu Wei-dong (2002) demonstrated the use of a derivative in the extraction of uranium and thorium from nitric acid, showing potential in nuclear material processing (Lu Wei-dong, 2002).

Neuroprotective Activities

  • Some derivatives exhibit neuroprotective effects, as shown by Y. Zhong et al. (2020), who synthesized aryloxyethylamine derivatives showing potential neuroprotective effects against cell death in PC12 cells and ischemic stroke in mice (Y. Zhong et al., 2020).

properties

IUPAC Name

piperidin-4-yl(thiophen-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVCWVIIKWIMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594694
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

CAS RN

219540-76-8
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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